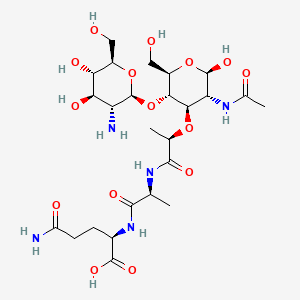
Glucosaminylmuramyl-2-alanine-D-isoglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dipeptido de glucosaminilmuramil es un compuesto derivado de las paredes celulares bacterianas, específicamente del peptidoglicano. Es conocido por sus potentes propiedades inmunoestimulantes, lo que lo convierte en una molécula significativa en el estudio de la inmunidad innata. Este compuesto está formado por N-acetilglucosamina y ácido N-acetilmurámico unidos a un dipéptido que consiste en L-alanina y D-isoglutamina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de dipeptido de glucosaminilmuramil típicamente implica el acoplamiento químico de N-acetilglucosamina y ácido N-acetilmurámico con el dipéptido L-alanina-D-isoglutamina. Este proceso a menudo requiere el uso de grupos protectores para evitar reacciones no deseadas y el uso de reactivos de acoplamiento como las carbodiimidas para facilitar la formación de enlaces peptídicos .
Métodos de producción industrial: La producción industrial de dipeptido de glucosaminilmuramil puede implicar procesos de fermentación utilizando bacterias genéticamente modificadas que sobreproducen el compuesto. El compuesto se extrae y purifica luego mediante técnicas cromatográficas para lograr la pureza y el rendimiento deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: El dipeptido de glucosaminilmuramil puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en las unidades de azúcar.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el compuesto.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino, lo que lleva a la formación de derivados.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo en presencia de una base.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El dipeptido de glucosaminilmuramil tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los fragmentos de peptidoglicano.
Biología: Sirve como herramienta para investigar los mecanismos de la inmunidad innata y el papel de los componentes de la pared celular bacteriana en las respuestas inmunitarias.
Medicina: Se explora su potencial como agente inmunomodulador en el tratamiento de enfermedades infecciosas, cáncer y trastornos autoinmunes.
Industria: Se utiliza en el desarrollo de vacunas y adyuvantes para mejorar las respuestas inmunitarias
Mecanismo De Acción
El dipeptido de glucosaminilmuramil ejerce sus efectos al unirse a receptores específicos en el sistema inmunitario, como la proteína 2 que contiene el dominio de oligomerización de unión a nucleótidos (NOD2) y la proteína 1 de unión a la caja Y (YB1). Esta unión desencadena una cascada de eventos de señalización que activan el factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), lo que lleva a la producción de citoquinas y quimioquinas que median las respuestas inmunitarias .
Compuestos similares:
Dipeptido de muramyl: Una forma más simple que carece de la porción de glucosamina.
N-acetilmuramil-L-alanil-D-isoglutamina: Otro fragmento de peptidoglicano con propiedades inmunoestimulantes similares.
Singularidad: El dipeptido de glucosaminilmuramil es único debido a su actividad inmunoestimulante mejorada en comparación con el dipeptido de muramyl. La presencia de la porción de glucosamina contribuye a su mayor potencia en la activación de las respuestas inmunitarias .
Comparación Con Compuestos Similares
Muramyl Dipeptide: A simpler form lacking the glucosamine moiety.
N-acetylmuramyl-L-alanyl-D-isoglutamine: Another peptidoglycan fragment with similar immunostimulatory properties.
Uniqueness: Glucosaminylmuramyl dipeptide is unique due to its enhanced immunostimulatory activity compared to muramyl dipeptide. The presence of the glucosamine moiety contributes to its higher potency in activating immune responses .
Propiedades
Número CAS |
97590-38-0 |
|---|---|
Fórmula molecular |
C25H43N5O15 |
Peso molecular |
653.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C25H43N5O15/c1-8(21(37)30-11(23(39)40)4-5-14(26)34)28-22(38)9(2)42-20-16(29-10(3)33)24(41)43-13(7-32)19(20)45-25-15(27)18(36)17(35)12(6-31)44-25/h8-9,11-13,15-20,24-25,31-32,35-36,41H,4-7,27H2,1-3H3,(H2,26,34)(H,28,38)(H,29,33)(H,30,37)(H,39,40)/t8-,9+,11+,12+,13+,15+,16+,17+,18+,19+,20+,24+,25-/m0/s1 |
Clave InChI |
MXMOFDISXOBSJM-BHACDBBJSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)CO)O)NC(=O)C |
SMILES canónico |
CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)N)CO)O)NC(=O)C |
Key on ui other cas no. |
188123-33-3 |
Sinónimos |
glucosaminyl muramyl dipeptide glucosaminyl-mdp glucosaminyl-muramyl-dipeptide glucosaminylmuramyl dipeptide glucosaminylmuramyl-2-alanine-D-isoglutamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















